molecular formula C15H10BrN3O2 B2722715 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 126631-01-4

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2722715
CAS No.: 126631-01-4
M. Wt: 344.168
InChI Key: WIJURSRKXNYVKE-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, some benzamide derivatives are known to act as allosteric activators of human glucokinase, which plays a role in glucose metabolism . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and potential biological activities that are distinct from other benzamide derivatives.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJURSRKXNYVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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